molecular formula C13H15BrFNO3 B581660 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine CAS No. 1352318-72-9

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine

Cat. No.: B581660
CAS No.: 1352318-72-9
M. Wt: 332.169
InChI Key: JDMDEABOJMKGDQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets involved vary based on the specific application and context of use .

Comparison with Similar Compounds

4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine can be compared with other benzoxazine derivatives, such as:

    6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine: Lacks the tert-butyl ester group.

    4-BOC-6-Chloro-5-fluoro-2,3-dihydro-1,4-benzoxazine: Contains a chlorine atom instead of bromine.

    4-BOC-6-Bromo-2,3-dihydro-1,4-benzoxazine: Lacks the fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-9-5-4-8(14)10(15)11(9)16/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMDEABOJMKGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718439
Record name tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-72-9
Record name tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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